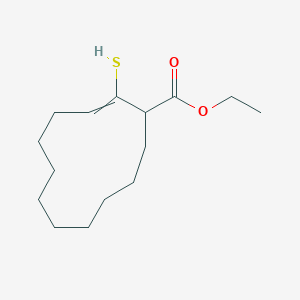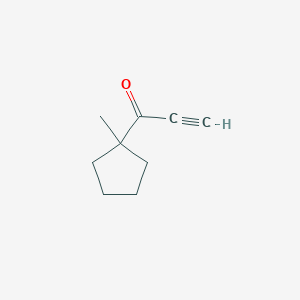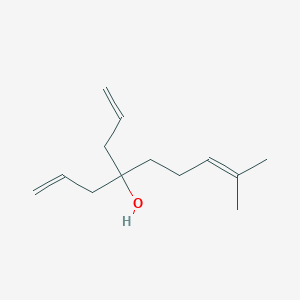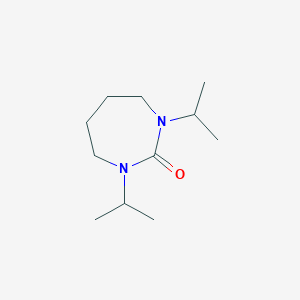![molecular formula C14H7F3N2O3S B14400253 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole CAS No. 89721-73-3](/img/structure/B14400253.png)
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties.
Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate: Another related compound used in agricultural applications.
Uniqueness
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89721-73-3 |
|---|---|
Molekularformel |
C14H7F3N2O3S |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
5-[4-nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole |
InChI |
InChI=1S/C14H7F3N2O3S/c15-14(16,17)11-6-9(19(20)21)1-3-12(11)22-10-2-4-13-8(5-10)7-18-23-13/h1-7H |
InChI-Schlüssel |
RZWIKGFTFWXUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)SN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)

oxophosphanium](/img/structure/B14400185.png)
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)

![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)


![3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14400227.png)


![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
